Unique Physicochemical Signature: Reduced Lipophilicity (XLogP3) and Enhanced Hydrogen Bonding Capacity Distinguish the Gem-Diol from Mono-Functional Quinuclidine Analogs
The target compound 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (61573-79-3) exhibits a significantly lower calculated lipophilicity (XLogP3-AA = -0.7) compared to the mono-hydroxymethyl analog, 3-hydroxymethylquinuclidine (CAS 5176-22-7), which has an XLogP3-AA of +0.30 [1]. The target compound also possesses a greater capacity for hydrogen bonding, with 2 hydrogen bond donors and 3 acceptors, whereas 3-hydroxymethylquinuclidine has only 1 donor and 2 acceptors [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Counts |
|---|---|
| Target Compound Data | XLogP3-AA = -0.7; H-Bond Donors = 2; H-Bond Acceptors = 3 |
| Comparator Or Baseline | 3-Hydroxymethylquinuclidine (CAS 5176-22-7): XLogP3-AA = +0.30; H-Bond Donors = 1; H-Bond Acceptors = 2 |
| Quantified Difference | XLogP3-AA difference of 1.0 unit; Increase of 1 H-Bond Donor and 1 H-Bond Acceptor |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 via PubChem database |
Why This Matters
This ~1.0 unit reduction in XLogP3 translates to increased aqueous solubility and potentially distinct blood-brain barrier (BBB) permeability and pharmacokinetic (ADME) profiles, making it a more suitable scaffold for optimizing CNS drug candidates where lower lipophilicity is often correlated with reduced off-target binding and toxicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15749862 (3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol). Computed Properties by XLogP3 3.0. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 101678887 (3-Hydroxymethylquinuclidine). Computed Properties by XLogP3 3.0. View Source
